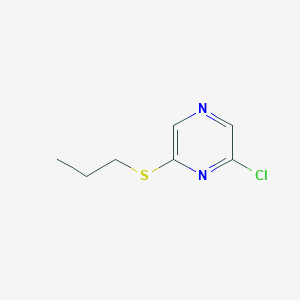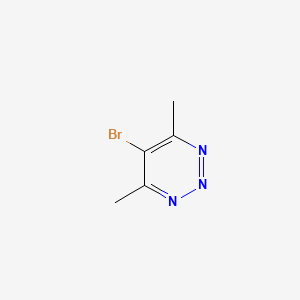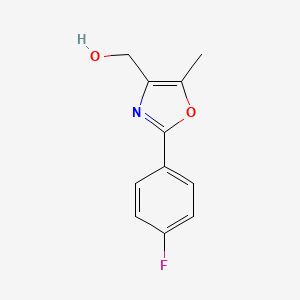![molecular formula C26H20N4O5 B3045604 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-03-2](/img/no-structure.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . Another method involves a Pd-catalyzed C-N cross-coupling .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from commercially available starting materials. The second intermediate is 3-phenethylquinazoline-2,4(1H,3H)-dione, which is synthesized from 2-aminobenzophenone and ethyl acetoacetate. The two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "piperonal", "hydrazine hydrate", "ethyl acetoacetate", "2-aminobenzophenone", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "a. Dissolve 2-nitrobenzaldehyde (1.0 g) and piperonal (1.2 g) in ethanol (20 mL) and add hydrazine hydrate (1.0 mL).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with ethanol and dry under vacuum to obtain 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine as a yellow solid (1.5 g, 85% yield).", "Step 2: Synthesis of 3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-aminobenzophenone (1.0 g) and ethyl acetoacetate (1.2 g) in acetic acid (20 mL).", "b. Add sodium hydroxide (1.0 g) and heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain 3-phenethylquinazoline-2,4(1H,3H)-dione as a yellow solid (1.2 g, 80% yield).", "Step 3: Coupling of intermediates", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine (0.5 g) and 3-phenethylquinazoline-2,4(1H,3H)-dione (0.5 g) in ethanol (10 mL).", "b. Add sodium borohydride (0.2 g) and heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a yellow solid (0.8 g, 70% yield)." ] } | |
Numéro CAS |
1105197-03-2 |
Nom du produit |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H20N4O5 |
Poids moléculaire |
468.5 |
Nom IUPAC |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-8-4-5-9-20(19)30(26(32)29(25)13-12-17-6-2-1-3-7-17)15-23-27-24(28-35-23)18-10-11-21-22(14-18)34-16-33-21/h1-11,14H,12-13,15-16H2 |
Clé InChI |
SNISISJFGJYSEK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CCC6=CC=CC=C6 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B3045521.png)
![[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol](/img/structure/B3045523.png)

![Tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B3045525.png)
![Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3045528.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B3045530.png)
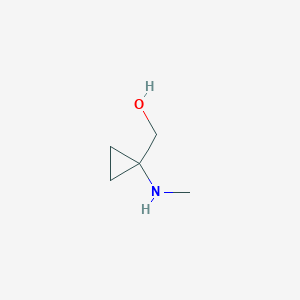
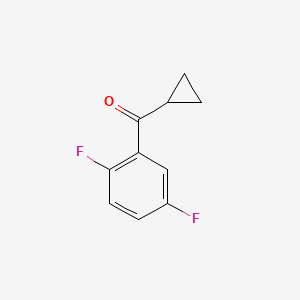
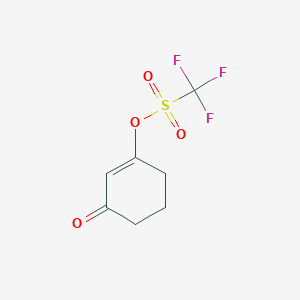

![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3045539.png)
